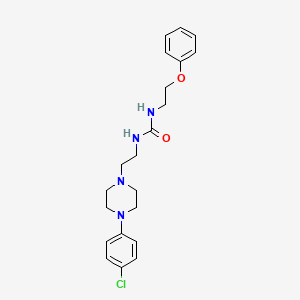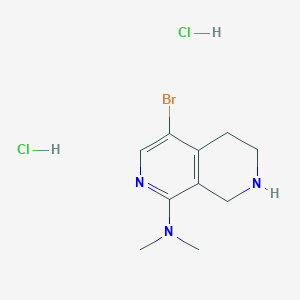
4-Bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,N-dimethylaniline is a chemical compound used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
Molecular Structure Analysis
The molecular formula of 4-Bromo-N,N-dimethylaniline is CHBrN. It has an average mass of 200.076 Da and a monoisotopic mass of 198.999649 Da .Physical And Chemical Properties Analysis
4-Bromo-N,N-dimethylaniline is a solid with a boiling point of 264 °C (lit.) and a melting point of 52-54 °C (lit.) .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds related to "4-Bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine dihydrochloride" often involves complex reactions that provide insights into the structural properties and potential applications of these materials. For example, the reaction of Re(CO)5X with 7-amino-2,4-dimethyl-1,8-naphthyridine and related compounds leads to complexes that exhibit photoluminescent properties, suggesting applications in materials science and photonics (Zuo et al., 2003). Additionally, the study of hydrogen bonding between bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds has increased understanding of molecular interactions, potentially guiding the design of new pharmaceuticals or materials (Jin et al., 2010).
Luminescent Properties and Materials Science
Research has revealed that compounds structurally related to "4-Bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine dihydrochloride" exhibit intriguing luminescent properties. For instance, zinc(II) complexes with 1,8-naphthyridine-based ligands show intense intraligand fluorescence, suggesting their potential use in optical materials and sensors (Chen et al., 2008).
Chemical Synthesis and Reactivity
The reactivity of bromo- and chloro-naphthyridines with potassium amide in liquid ammonia highlights the synthetic versatility of these compounds, offering pathways to synthesize a wide range of derivatives with potential applications in medicinal chemistry and material science (Czuba & Woźniak, 2010). Additionally, the formation of C–C and C–S bonds via excited state proton transfer using 7-bromo-2-naphthol as an organic photoacid in synthesis suggests applications in the development of new chemical reactions and methodologies (Strada et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.2ClH/c1-14(2)10-8-5-12-4-3-7(8)9(11)6-13-10;;/h6,12H,3-5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCCNQYPGKKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C2=C1CNCC2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2876612.png)
![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)
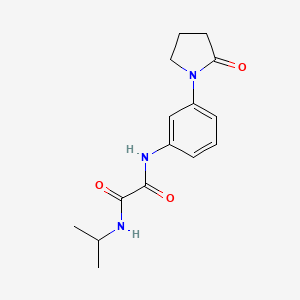
![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

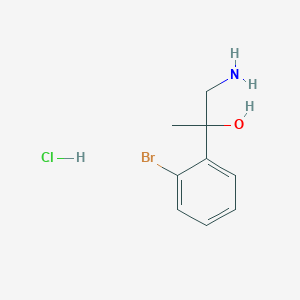
![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)

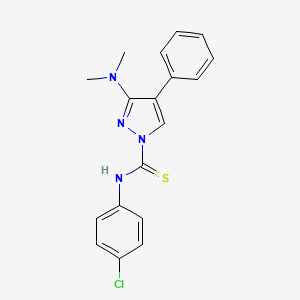
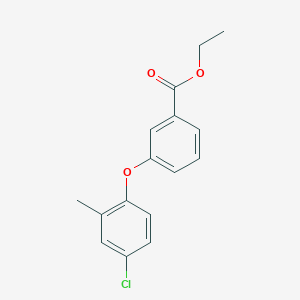
![2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2876628.png)
